1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of morpholine and phenylethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, morpholine, and phenylethyl bromide. The reaction conditions may involve:
Step 1: Alkylation of purine derivatives with phenylethyl bromide in the presence of a base such as potassium carbonate.
Step 2: Introduction of the morpholine group through nucleophilic substitution reactions.
Step 3: Final purification using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and phenylethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione may be studied for its potential interactions with enzymes and receptors. Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological molecules could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the morpholine and phenylethyl groups. These groups confer distinct chemical properties and potential biological activities that are not found in other similar compounds.
Biological Activity
1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 304871-79-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C19H23N5O3
- Molecular Weight : 373.42 g/mol
- CAS Number : 304871-79-2
The presence of the morpholine and phenethyl groups in its structure suggests potential interactions with biological targets, particularly in the central nervous system.
Pharmacological Effects
This compound has been investigated for various pharmacological effects:
- CNS Activity : Studies indicate that this compound exhibits significant central nervous system (CNS) activity. It has been shown to interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
- Anti-inflammatory Properties : Research has demonstrated anti-inflammatory effects in vitro and in vivo. The compound appears to inhibit pro-inflammatory cytokines and may modulate inflammatory pathways.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
The exact mechanism of action remains under investigation; however, preliminary studies suggest that it may act as an antagonist at certain receptors involved in neurotransmission and inflammation. The morpholine moiety may enhance the compound's ability to cross the blood-brain barrier, facilitating CNS effects.
Study 1: CNS Effects
In a controlled study involving animal models, this compound was administered to assess its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in mood disorders.
Study 2: Anti-inflammatory Activity
A separate study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group exhibited reduced swelling and joint inflammation compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory markers.
Data Table: Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
CNS Activity | Reduced anxiety and depression | Study 1 |
Anti-inflammatory | Decreased joint inflammation | Study 2 |
Antioxidant | Reduced oxidative stress | Preliminary findings |
Properties
CAS No. |
304871-79-2 |
---|---|
Molecular Formula |
C19H23N5O3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C19H23N5O3/c1-21-16-15(17(25)22(2)19(21)26)24(9-8-14-6-4-3-5-7-14)18(20-16)23-10-12-27-13-11-23/h3-7H,8-13H2,1-2H3 |
InChI Key |
IJUPDPUYWZPYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCC4=CC=CC=C4 |
solubility |
53.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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